

Application Notes and Protocols for Neogen's Environmental Monitoring Swabs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neogen

Cat. No.: B8528818

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for utilizing **Neogen's** environmental monitoring swabs for hygiene verification and microbial surveillance. The information is intended to guide researchers, scientists, and drug development professionals in establishing effective environmental monitoring programs within their facilities.

Introduction to Environmental Monitoring

Environmental monitoring is a critical component of a comprehensive quality control program. It involves the systematic sampling and analysis of surfaces, air, and water to detect and enumerate microbial contaminants and organic residues. Proactive environmental monitoring helps to:

- Verify the effectiveness of cleaning and sanitation procedures.
- Identify and mitigate potential sources of contamination.
- Prevent product cross-contamination.
- Ensure compliance with regulatory standards.
- Safeguard product quality and consumer safety.

Neogen offers a portfolio of environmental monitoring solutions, including ATP (adenosine triphosphate) testing systems for rapid hygiene monitoring and traditional microbial swabs for the detection and enumeration of specific microorganisms.

ATP Hygiene Monitoring with AccuPoint® Advanced NG

The AccuPoint® Advanced Next Generation (NG) system provides a rapid and quantitative assessment of surface cleanliness by measuring ATP. ATP is an energy molecule found in all living cells and organic matter. The presence of ATP on a surface indicates the presence of biological residues, which can harbor microorganisms and compromise product quality.

Performance Data

The AccuPoint® Advanced NG system is a highly sensitive and reliable tool for hygiene verification. Its performance has been validated by the AOAC Research Institute.

Performance Parameter	Specification	Source
Limit of Detection (LOD)	4 CFU per swab for <i>Listeria</i>	[1]
Default RLU Thresholds	Pass: 0–149 RLU, Marginal: 150–299 RLU, Fail: ≥300 RLU	[2]
Time to Result	Under 60 minutes without enrichment for <i>Listeria</i> Right Now™	[1]

Recommended RLU Thresholds for Food Processing Environments

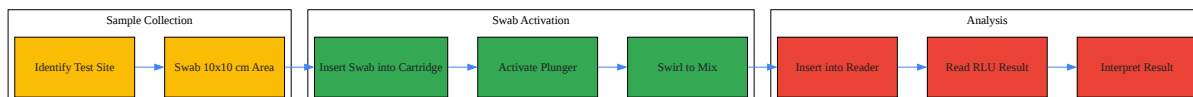
While the default thresholds provide a general guideline, it is recommended that each facility establishes its own RLU limits based on the specific surfaces, products, and cleaning procedures. The following table provides suggested starting points for various food processing environments.[\[3\]](#)

Industry/Environment	Surface Type	Suggested Pass RLU	Suggested Marginal RLU	Suggested Fail RLU
Dairy Processing	Stainless Steel (post-CIP)	< 50	50 - 100	> 100
Fillers and Nozzles	< 75	75 - 150	> 150	
Meat Processing	Conveyor Belts	< 100	100 - 250	> 250
Cutting Surfaces	< 150	150 - 300	> 300	
Dry Production	Mixing Vats	< 200	200 - 400	> 400
Packaging Equipment	< 150	150 - 300	> 300	

Experimental Protocol: ATP Surface Testing

- Power on the AccuPoint® Advanced NG instrument.
- Select the appropriate test site from the pre-programmed list or choose a "quick test".
- Remove an AccuPoint Advanced Surface Sampler from its packaging, being careful not to touch the swab tip.
- Firmly swab a 10 x 10 cm (4 x 4 inch) area. For irregular surfaces, swab an area of equivalent size. Use a consistent swabbing pattern (e.g., crisscross) to ensure representative sampling.
- Place the swab back into the sampler cartridge.
- Activate the sampler by pushing the plunger down completely.
- Gently swirl the sampler for 5 seconds to ensure the sample mixes with the reagent.
- Insert the sampler into the AccuPoint® Advanced NG reader.

- The instrument will automatically begin reading and display the result in Relative Light Units (RLU) within seconds.
- Interpret the results based on your facility's established pass/marginal/fail thresholds.



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ATP Testing Workflow

Microbial Monitoring with Enviro Swab® and Quick Swabs™

For the detection and enumeration of specific microorganisms, **Neogen** offers the Enviro Swab® and Quick Swabs™. These swabs are pre-moistened with a neutralizing buffer to inactivate residual sanitizers and facilitate the recovery of viable organisms.

Microbial Recovery

The recovery of microorganisms from surfaces can be influenced by various factors, including the type of surface, the microorganism being sampled, the swab material, and the swabbing technique. It is recommended that facilities validate their sampling procedures to determine the recovery efficiency for their specific environmental conditions.

Experimental Protocol: Environmental Listeria Monitoring with Enviro Swab®

This protocol is a general guideline for the detection of Listeria species. It is important to follow the specific instructions for the chosen enrichment broth and detection method.

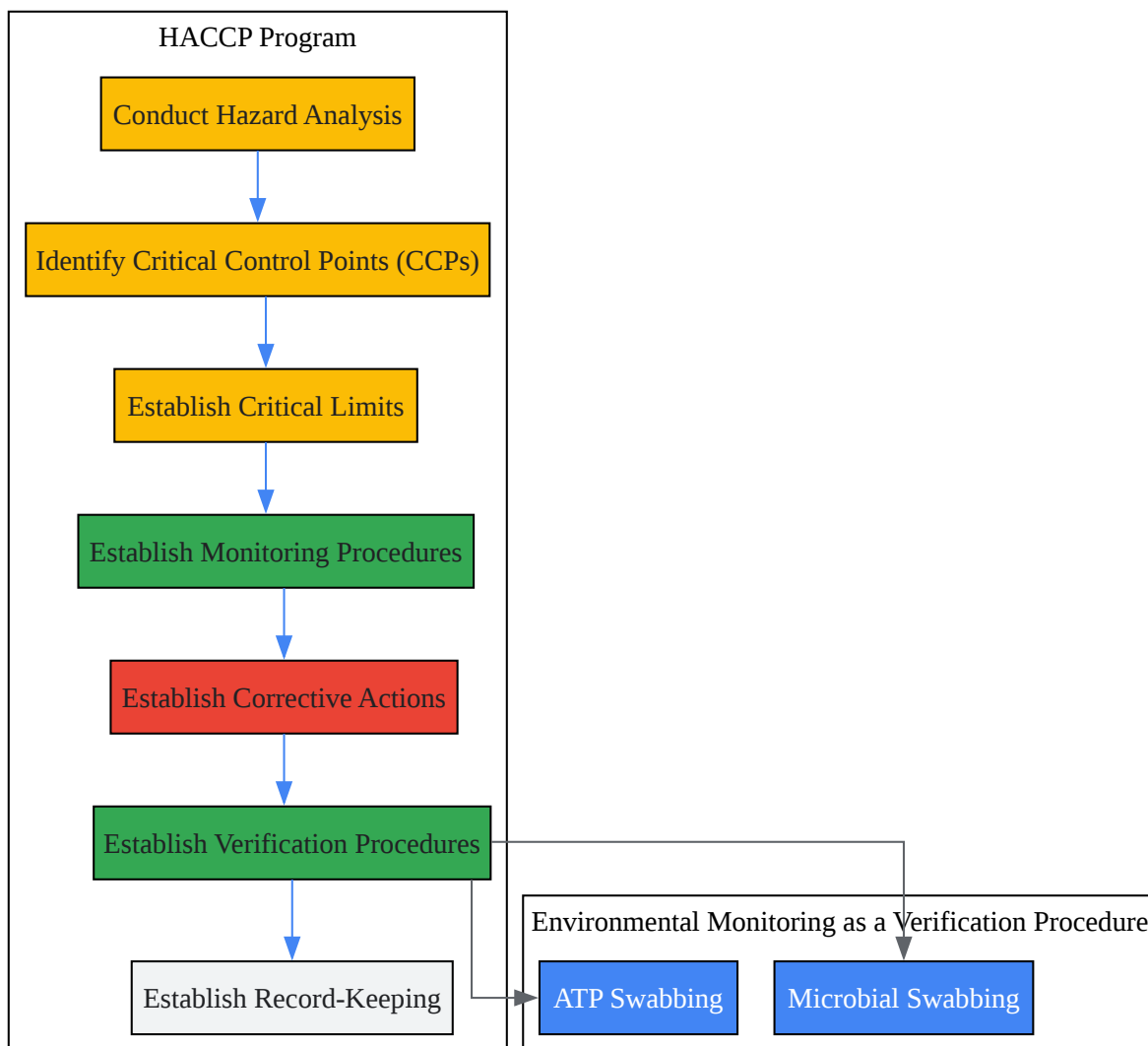
- Sample Collection:
 - Aseptically remove an Enviro Swab® from its tube.
 - Thoroughly swab the target area (e.g., a 30 x 30 cm area in a drain or on equipment).
 - Return the swab to the tube.
- Enrichment:
 - Aseptically transfer the swab head to a tube or bag containing a suitable enrichment broth for *Listeria*, such as LESS Plus Medium.[4]
 - Incubate the enrichment broth according to the manufacturer's instructions (e.g., 24-48 hours at 30-37°C).
- Detection:
 - Following enrichment, proceed with a *Listeria* detection method, such as:
 - **Neogen's** Molecular Detection System: Follow the kit instructions for sample lysis and analysis.
 - Plating on selective agar: Streak a loopful of the enriched broth onto a selective agar for *Listeria* (e.g., Modified Oxford Agar) and incubate as required.
 - **Neogen's** Petrifilm™ Environmental *Listeria* Plate: Follow the product instructions for inoculation and incubation.
- Interpretation:
 - Interpret the results based on the specific detection method used (e.g., presence/absence of a signal, characteristic colony morphology).

Experimental Protocol: Salmonella Surveillance with Quick Swabs™

This protocol outlines a general procedure for monitoring Salmonella in dry production environments.

- Sample Collection:
 - Twist and pull to remove the Quick Swab™ from its casing.
 - Swab the target area. The swab can be used wet or dry.
 - Return the swab to the casing.
- Sample Preparation and Enrichment:
 - Activate the Quick Swab™ by bending the snap-valve to release the Letheen broth.
 - Shake the swab for 10 seconds to mix the sample with the broth.
 - Aseptically transfer the entire volume of the Letheen broth to a larger volume of a suitable pre-enrichment broth for Salmonella, such as Buffered Peptone Water. The pre-moistened swabs contain Letheen neutralizing buffer to aid in bacterial recovery.
 - Incubate the pre-enrichment broth as recommended (e.g., 18-24 hours at 35-37°C).
 - Following pre-enrichment, transfer a portion of the broth to a selective enrichment broth for Salmonella (e.g., Rappaport-Vassiliadis Broth) and incubate.
- Detection:
 - Proceed with a Salmonella detection method, such as:
 - **Neogen's** Molecular Detection System: Follow the kit instructions.
 - Plating on selective agar: Streak a loopful of the selective enrichment onto a selective agar for Salmonella (e.g., XLD Agar) and incubate.
 - **Neogen's** Petrifilm™ Salmonella Express Plate: Follow the product instructions.
- Interpretation:

- Interpret the results based on the chosen detection method.



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Environmental Monitoring in a HACCP Framework

Disclaimer: These application notes are intended for informational purposes only. It is the responsibility of the user to validate all methods for their specific applications and to ensure compliance with all applicable regulations. Always refer to the specific product instructions for detailed procedures and safety information.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Neogen's Environmental Monitoring Swabs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8528818#how-to-use-neogen-s-environmental-monitoring-swabs]

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